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Compound of Interest

Compound Name: 2-(2-Morpholin-4-ylethoxy)aniline

Cat. No.: B1309054

Disclaimer: This document provides a detailed analysis of the spectroscopic data and a
representative synthetic workflow for 4-(2-Morpholin-4-ylethoxy)aniline. Due to the limited
availability of public spectroscopic data for the isomeric compound 2-(2-Morpholin-4-
ylethoxy)aniline, the para isomer is presented here as a closely related analogue.
Researchers and drug development professionals can use this information as a valuable
reference for predicting and interpreting the spectroscopic characteristics of the ortho isomer
and for developing synthetic strategies.

Introduction

Aniline derivatives containing a morpholine moiety are of significant interest in medicinal
chemistry and drug development due to their diverse pharmacological activities. The
morpholine ring can improve physicochemical properties such as solubility and metabolic
stability, while the aniline core serves as a versatile scaffold for further chemical modifications.
Understanding the spectroscopic and synthetic characteristics of these compounds is crucial
for their identification, characterization, and the development of new chemical entities. This
guide provides a comprehensive overview of the nuclear magnetic resonance (NMR), infrared
(IR), and mass spectrometry (MS) data for 4-(2-Morpholin-4-ylethoxy)aniline, along with
detailed experimental protocols and a representative synthetic workflow.

Spectroscopic Data
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The following tables summarize the key spectroscopic data obtained for 4-(2-Morpholin-4-
ylethoxy)aniline.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: 13C NMR Spectroscopic Data for 4-(2-Morpholin-4-ylethoxy)aniline[1]

Chemical Shift (8) ppm Assighment

Data Not Available No quantitative 13C NMR data was found.

Note: Specific quantitative *H and 13C NMR data for 4-(2-Morpholin-4-ylethoxy)aniline were not
publicly available in the searched resources. The interpretation below is based on general
principles of NMR spectroscopy for aromatic amines and morpholine-containing compounds.

Expected *H NMR Spectral Characteristics:

Aromatic Protons: The protons on the aniline ring are expected to appear in the aromatic
region (typically & 6.5-7.5 ppm). Due to the para-substitution, a characteristic AA'BB' splitting
pattern is anticipated.

¢ Morpholine Protons: The protons on the morpholine ring will likely appear as two distinct
multiplets in the upfield region. The protons adjacent to the oxygen atom are expected to be
deshielded and appear at a higher chemical shift (around & 3.7 ppm) compared to the
protons adjacent to the nitrogen atom (around & 2.5 ppm).

» Ethoxy Protons: The two methylene groups of the ethoxy linker (-O-CH2-CH2-N-) will each
produce a triplet, with the protons closer to the oxygen being more deshielded.

» Amine Proton: The -NHz protons will likely appear as a broad singlet, and its chemical shift
can vary depending on the solvent and concentration. This peak will disappear upon D20
exchange.[2]

Expected 3C NMR Spectral Characteristics:

o Aromatic Carbons: Six signals are expected for the benzene ring carbons. The carbon
attached to the oxygen will be significantly downfield, while the carbon attached to the amino
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group will be upfield relative to benzene.

» Morpholine Carbons: Two signals are expected for the morpholine carbons, with the carbons
adjacent to the oxygen appearing at a higher chemical shift.

o Ethoxy Carbons: Two signals corresponding to the methylene carbons of the ethoxy linker.

Infrared (IR) Spectroscopy

Table 2: IR Spectroscopic Data for 4-(2-Morpholin-4-ylethoxy)aniline (Vapor Phase)[1]

Wavenumber (cm—?) Assignment

Data Not Available No quantitative IR data was found.

Note: While a reference to a vapor phase IR spectrum exists, the specific peak values were not
available. The interpretation below is based on typical IR absorptions for primary aromatic
amines and ethers.[2][3]

Expected IR Absorption Bands:

N-H Stretch: Two distinct bands are expected in the region of 3300-3500 cm~* corresponding
to the symmetric and asymmetric stretching vibrations of the primary amine (-NHz).

e C-H Stretch (Aromatic): Absorption bands above 3000 cm~1.

e C-H Stretch (Aliphatic): Absorption bands below 3000 cm~1.

e C=C Stretch (Aromatic): Peaks in the 1500-1600 cm~?* region.

e C-O Stretch (Ether): A strong absorption band in the region of 1200-1250 cm~2.

e C-N Stretch (Aromatic Amine): An absorption band in the 1250-1350 cm~1 region.[2]

e C-N Stretch (Aliphatic Amine): An absorption band in the 1000-1250 cm~1 region.[2]

Mass Spectrometry (MS)

Table 3: GC-MS Data for 4-(2-Morpholin-4-ylethoxy)aniline[1]
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miz Assighment

Data Not Available No quantitative MS data was found.

Note: A reference to a GC-MS spectrum exists, but the specific fragmentation pattern was not
detailed. The interpretation below is based on common fragmentation pathways for aromatic
amines and ethers.

Expected Mass Spectrometric Fragmentation:

Molecular lon Peak (M*): The molecular ion peak is expected at m/z = 222, corresponding to
the molecular weight of the compound.

o Alpha-Cleavage: A prominent fragmentation pathway for the morpholine ring would be
cleavage at the C-C bond alpha to the nitrogen atom.

» Cleavage of the Ether Linkage: Fragmentation of the ethoxy chain can lead to several
characteristic ions.

o Loss of Small Molecules: Loss of neutral molecules such as ethylene or parts of the
morpholine ring.

Experimental Protocols

The following are general protocols for acquiring the spectroscopic data presented above.
These can be adapted for the specific instrumentation and sample characteristics.

NMR Spectroscopy

Objective: To obtain *H and 3C NMR spectra for structural elucidation.
Materials and Equipment:

* NMR spectrometer (e.g., Bruker, 400 MHz or higher)

 NMR tubes

o Deuterated solvent (e.g., CDCls, DMSO-de)
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e 4-(2-Morpholin-4-ylethoxy)aniline sample
o Pipettes and vials
Procedure:

o Sample Preparation: Dissolve approximately 5-10 mg of the 4-(2-Morpholin-4-
ylethoxy)aniline sample in about 0.7 mL of a suitable deuterated solvent in a clean, dry vial.

o Transfer to NMR Tube: Transfer the solution to an NMR tube.
e Instrument Setup:
o Insert the sample into the NMR spectrometer.

o Lock onto the deuterium signal of the solvent and shim the magnetic field to achieve
homogeneity.

o Tune the probe for the desired nuclei (*H and 13C).
e 1H NMR Acquisition:

o Acquire a standard one-dimensional *H NMR spectrum. Typical parameters include a 30-
degree pulse angle, a relaxation delay of 1-2 seconds, and 16-32 scans.

o To confirm the amine protons, a D20 exchange experiment can be performed by adding a
drop of D20 to the NMR tube and re-acquiring the spectrum.

e 13C NMR Acquisition:

o Acquire a proton-decoupled 13C NMR spectrum. This typically requires a larger number of
scans (e.g., 1024 or more) due to the lower natural abundance of 3C.

o Data Processing: Process the raw data by applying Fourier transformation, phase correction,
and baseline correction. Integrate the signals in the *H NMR spectrum and reference the
chemical shifts to the solvent peak or an internal standard (e.g., TMS).

FTIR Spectroscopy
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Objective: To identify the functional groups present in the molecule.
Materials and Equipment:

o FTIR spectrometer with a suitable detector

o Sample holder (e.g., KBr plates, ATR crystal)

e Potassium bromide (KBr), spectroscopic grade

e Mortar and pestle

o Pellet press

e 4-(2-Morpholin-4-ylethoxy)aniline sample (solid)

Procedure (KBr Pellet Method):[4][5][6][7][8]

o Sample Preparation: Thoroughly grind 1-2 mg of the solid 4-(2-Morpholin-4-ylethoxy)aniline
sample with approximately 100-200 mg of dry KBr powder in an agate mortar and pestle until
a fine, homogeneous powder is obtained.[4][5]

» Pellet Formation: Transfer the powder to a pellet die and press it under high pressure using a
hydraulic press to form a transparent or translucent pellet.[4]

e Background Spectrum: Run a background spectrum of the empty sample compartment.

o Sample Spectrum: Place the KBr pellet in the sample holder of the FTIR spectrometer and
acquire the IR spectrum. Typically, 16-32 scans are co-added to improve the signal-to-noise
ratio.

o Data Processing: The spectrum is typically displayed in terms of transmittance or
absorbance versus wavenumber (cm~1).

GC-MS
Objective: To determine the molecular weight and fragmentation pattern of the compound.

Materials and Equipment:
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e Gas chromatograph coupled to a mass spectrometer (GC-MS)
e GC column suitable for amine analysis (e.g., HP-5MS)

e Helium or another suitable carrier gas

e Solvent (e.g., methanol, dichloromethane)

e 4-(2-Morpholin-4-ylethoxy)aniline sample

o Autosampler vials

Procedure:

o Sample Preparation: Prepare a dilute solution of the 4-(2-Morpholin-4-ylethoxy)aniline
sample (e.g., 1 mg/mL) in a volatile solvent.[9]

¢ GC-MS Instrument Setup:

o Set the injector temperature (e.g., 250 °C) and the transfer line temperature (e.g., 280 °C).
[10]

o Program the GC oven temperature. A typical program might start at a lower temperature
(e.g., 80 °C), hold for a few minutes, and then ramp up to a higher temperature (e.g., 280
°C) to ensure elution of the compound.[10][11]

o Set the carrier gas flow rate.

o Set the mass spectrometer to scan a suitable mass range (e.g., m/z 40-500) in electron
ionization (EI) mode.

« Injection: Inject a small volume (e.g., 1 pL) of the sample solution into the GC.

o Data Acquisition and Analysis: The separated components eluting from the GC column are
introduced into the mass spectrometer, where they are ionized and fragmented. The
resulting mass spectrum is recorded. The total ion chromatogram (TIC) shows the elution of
compounds over time, and the mass spectrum of the peak corresponding to 4-(2-Morpholin-
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4-ylethoxy)aniline can be analyzed to determine its fragmentation pattern and confirm its
molecular weight.

Representative Synthetic Workflow

The synthesis of morpholinylethoxy aniline derivatives typically involves the Williamson ether
synthesis followed by the reduction of a nitro group. The following is a representative workflow
for the synthesis of 4-(2-Morpholin-4-ylethoxy)aniline.

Step 1: Williamson Ether Synthesis

2-Morpholinoethanol
Step 2: Nitro Group Reduction
; { o 1 j [4_( A :

e PUrified Product

J 4-(2-Morpholin-4-ylethoxy)aniline

4-Nitrophenol

Click to download full resolution via product page

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Morpholinylethoxy Aniline Derivatives: A Technical Guide]. BenchChem, [2025]. [Online
PDF]. Available at: [https://www.benchchem.com/product/b1309054#2-2-morpholin-4-
ylethoxy-aniline-spectroscopic-data-nmr-ir-ms]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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